molecular formula C31H35N3O4S B1205209 Benethamine penicillin CAS No. 751-84-8

Benethamine penicillin

Cat. No.: B1205209
CAS No.: 751-84-8
M. Wt: 545.7 g/mol
InChI Key: JAQPGQYDZJZOIN-LQDWTQKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benethamine penicillin is a chemical salt form of the classic beta-lactam antibiotic Benzylpenicillin (commonly known as Penicillin G) . It is formed by the combination of benzylpenicillin with benethamine, which functions as a stabilizing agent . As a natural penicillin, its core structure is the beta-lactam ring, which is essential for its antibacterial activity . The primary value of this compound for researchers lies in its use as a tool to study the properties and behaviors of penicillin G in various experimental models. Like the closely related benzathine benzylpenicillin, the benethamine component is known to provide prolonged release characteristics, making it a compound of interest in pharmaceutical development and pharmacokinetic research . The antibacterial action of benzylpenicillin is bactericidal. It works by selectively inhibiting the biosynthesis of the cell wall peptidoglycan in susceptible bacteria during active multiplication. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which act as transpeptidases. This inhibition prevents the final cross-linking step in the assembly of the peptidoglycan layer, leading to the formation of an osmotically unstable cell wall and ultimately causing bacterial cell lysis and death . Benzylpenicillin, the active moiety of this compound, is noted for its narrow spectrum of activity, which is predominantly effective against Gram-positive bacteria . It serves as a key reference compound in microbiological and biochemical research, particularly in studies investigating mechanisms of antibiotic action and bacterial resistance. Resistance to penicillins can occur through several pathways, including the production of beta-lactamases (penicillinases), alterations in penicillin-binding proteins, and reduced permeability of the bacterial cell wall . This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for use in human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

751-84-8

Molecular Formula

C31H35N3O4S

Molecular Weight

545.7 g/mol

IUPAC Name

N-benzyl-2-phenylethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H18N2O4S.C15H17N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,16H,11-13H2/t11-,12+,14-;/m1./s1

InChI Key

JAQPGQYDZJZOIN-LQDWTQKMSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2

Other CAS No.

751-84-8

Pictograms

Irritant; Health Hazard

Synonyms

enethamine penicillin
benethamine penicillin G

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the dissolution of penicillin G in an alkaline aqueous solution, typically using sodium hydroxide (NaOH) to deprotonate the carboxylic acid group. The resulting sodium salt of penicillin G reacts with N-benzyl-β-phenylethylamine under controlled pH and temperature conditions. Key parameters include:

  • pH Control : Maintained between 6.5–8.0 to optimize salt formation while minimizing β-lactam ring hydrolysis.

  • Temperature : Reactions are conducted below 26°C to prevent thermal degradation of penicillin.

  • Solvent System : A mixture of water and organic solvents (e.g., ethanol, dichloromethane) enhances solubility and reaction efficiency.

The structural integrity of this compound is confirmed via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR), which identify characteristic peaks for the β-lactam ring (1,750 cm⁻¹) and aromatic C-H stretches (3,000 cm⁻¹).

Formulation into Injectable Suspensions

This compound’s low aqueous solubility (0.1% w/v at 40°C) necessitates formulation as a stable suspension for intramuscular administration. The process involves multiple excipients to ensure homogeneity, sterility, and prolonged release.

Suspension Vehicle Composition

The injectable suspension comprises:

ComponentFunctionConcentration Range
Sodium citrateBuffering agent (pH 7.0–7.5)0.5–1.5% w/v
CarboxymethylcelluloseSuspending agent0.2–0.8% w/v
Polysorbate 80Wetting agent0.05–0.2% w/v
Benzyl alcoholBacteriostatic preservative0.9–1.1% w/v

Data derived from clinical formulations show that these excipients maintain colloidal stability for ≥24 months under refrigeration.

Particle Size Optimization

Grinding or micronization reduces crystalline this compound to particles <10 μm, ensuring uniform suspension and minimal syringe blockage. Laser diffraction analysis reveals that 90% of particles fall within 2–8 μm, balancing injectability and dissolution kinetics.

Purification and Crystallization Techniques

Post-synthesis, this compound undergoes crystallization to achieve pharmaceutical-grade purity.

Solvent-Antisolvent Crystallization

The crude product is dissolved in a warm ethanol-water mixture (70:30 v/v) and precipitated by gradual addition of cold n-hexane. This method yields needle-shaped crystals with >99% purity, as verified by high-performance liquid chromatography (HPLC).

Drying and Lyophilization

Crystals are vacuum-dried at 30°C for 48 hours, achieving a residual moisture content <0.5% (Karl Fischer titration). Lyophilization is avoided due to β-lactam sensitivity to freeze-thaw stress.

Analytical Characterization

Quality control protocols ensure batch consistency and compliance with pharmacopeial standards.

Potency Assays

Microbiological agar diffusion assays using Staphylococcus aureus (ATCC 6538) confirm a potency of 1,100 units/mg, correlating with UV spectrophotometry at 263 nm (ε = 16,200 L·mol⁻¹·cm⁻¹).

Stability Testing

Accelerated stability studies (40°C, 75% RH for 6 months) demonstrate <5% degradation, with degradation products (penilloic acid) quantified via LC-MS.

Industrial-Scale Production Challenges

Fermentation and Precursor Supply

While this compound is semi-synthetic, its production relies on penicillin G derived from Penicillium chrysogenum fermentations. Fed-batch bioreactors (20,000 L) yield ~50 g/L of penicillin G after 7 days, with glucose repression mitigated by lactose induction .

Scientific Research Applications

Clinical Applications

Benzathine penicillin is primarily used in the treatment and prevention of several bacterial infections:

  • Syphilis : It is the first-line treatment for syphilis due to its efficacy against Treponema pallidum, the causative agent of the disease. Studies have demonstrated that benzathine penicillin effectively clears the infection and reduces transmission rates, especially in high-risk populations such as those with HIV .
  • Rheumatic Fever : Benzathine penicillin is crucial in preventing rheumatic fever, particularly in patients with a history of rheumatic heart disease. It is administered intramuscularly to maintain therapeutic levels over extended periods, thus preventing streptococcal infections that could trigger rheumatic fever .
  • Skin Infections : The antibiotic is also indicated for treating skin infections caused by susceptible strains of bacteria, including certain types of Streptococcus and Staphylococcus species .

Pharmacological Insights

Benzathine penicillin works by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This mechanism leads to bacterial lysis and death, making it effective against a range of gram-positive bacteria. Its pharmacokinetics allow for prolonged action, making it suitable for conditions requiring sustained antibacterial activity .

Case Studies and Safety Data

Several case studies highlight both the efficacy and risks associated with benzathine penicillin:

  • A case series reported nine instances of severe non-allergic reactions following benzathine penicillin administration. These reactions were linked to underlying cardiac conditions rather than allergic responses, emphasizing the need for careful patient assessment before administration .
  • Another study analyzed adverse reactions among over 3 million patients treated with benzathine penicillin. The findings indicated a very low incidence of serious adverse events, reinforcing its safety profile when used appropriately .

Data Table: Clinical Applications and Efficacy

ApplicationIndicationEfficacy Evidence
SyphilisTreatment of primary and secondary syphilisHigh cure rates; effective in HIV co-infected individuals
Rheumatic FeverPrevention in at-risk populationsReduces incidence of rheumatic fever recurrence
Skin InfectionsTreatment of erysipelas and cellulitisEffective against beta-hemolytic streptococci

Research Applications

Beyond clinical use, benzathine penicillin serves various research purposes:

  • Microbiological Studies : It is utilized to assess bacterial susceptibility patterns in laboratory settings. Researchers can study resistance mechanisms by exposing different bacterial strains to benzathine penicillin.
  • Pharmaceutical Development : The compound plays a role in developing new formulations and delivery systems for antibiotics, contributing to advancements in pharmaceutical sciences.

Mechanism of Action

Comparison with Similar Compounds

Benethamine Penicillin vs. Procaine Penicillin

  • Chemical Structure : this compound is derived from N-benzyl-β-phenylethylamine, whereas procaine penicillin combines penicillin G with procaine (a local anesthetic). These structural differences influence solubility and release kinetics .
  • Duration of Action : A 300,000-unit dose of this compound maintains therapeutic blood levels for 3–5 days, compared to 24 hours for procaine penicillin .
  • Dosage Regimen : Benethamine requires a single injection, while procaine penicillin necessitates daily administration (e.g., 300,000 units/day for 3 days) .

Benethamine also reduced hospital visits, lowering the risk of nosocomial infections .

This compound vs. Benzathine Penicillin

  • Chemical Structure : Benzathine penicillin uses N,N'-dibenzylethylenediamine as the counterion, resulting in even lower solubility and longer duration (1–4 weeks) compared to benethamine .
  • Indications : Benzathine penicillin is preferred for long-term prophylaxis (e.g., syphilis, rheumatic fever), whereas benethamine is suited for intermediate-term infections (3–5 days) .
  • Side Effects : Both compounds exhibit low systemic toxicity, but improper intramuscular administration of benethamine can cause localized pain (2.6% incidence) .

Efficacy in Specific Infections

Early Syphilis

While benzathine penicillin (2.4 million units) remains the gold standard for syphilis, benethamine has shown utility in combination therapies. A study using Triplopen (benethamine, procaine, and benzyl penicillin) reported a 7% treatment failure rate, lower than procaine penicillin alone (15%) .

Ocular Infections

In veterinary studies, this compound ointment demonstrated a prolonged decline time (56 ± 4.5 hours) in bovine conjunctival fluid compared to procaine penicillin (37 ± 4 hours), attributed to its formulation and solubility .

Stability and Formulation

This compound suspensions exhibit greater stability than aqueous penicillin G but are less stable than benzathine formulations. High-performance liquid chromatography (HPLC) analyses confirm that benethamine’s suspension form minimizes degradation, ensuring reliable potency over time .

Biological Activity

Benethamine penicillin, also known as benzathine penicillin G, is a long-acting form of penicillin that plays a critical role in the treatment and prevention of various bacterial infections. This compound is particularly significant in the management of rheumatic fever and syphilis, among other infections. The following sections provide an in-depth look at its biological activity, pharmacokinetics, clinical applications, and case studies.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and death, particularly effective against gram-positive organisms.

  • Bactericidal Activity : The compound is classified as a bactericidal antibiotic, meaning it kills bacteria rather than merely inhibiting their growth. This property is crucial in treating serious infections where rapid bacterial eradication is necessary .

2. Pharmacokinetics

The pharmacokinetic profile of this compound shows significant implications for its clinical use:

  • Absorption and Distribution : After intramuscular injection, this compound is slowly released into the bloodstream, providing prolonged antibacterial activity. It achieves peak serum concentrations within 24 to 48 hours and maintains therapeutic levels for several days .
  • Half-life : The half-life of this compound ranges from 12 to 24 hours, allowing for less frequent dosing compared to other forms of penicillin .
  • Volume of Distribution : It distributes widely in body tissues and fluids, including synovial fluid and lung tissue, which is beneficial for treating infections localized in these areas .

3. Clinical Applications

This compound is widely used for various indications:

  • Rheumatic Fever Prophylaxis : It is the standard treatment for secondary prophylaxis against rheumatic fever, particularly in children who have had a previous episode. Regular injections help prevent recurrence by suppressing Streptococcus pyogenes infections .
  • Syphilis Treatment : The compound is effective in treating both primary and secondary syphilis. Studies indicate a high cure rate with minimal adverse effects when administered correctly .

Table 1: Clinical Indications for this compound

IndicationRecommended Dosage
Rheumatic Fever1.2 million units IM every 4 weeks
Primary Syphilis2.4 million units IM as a single dose
Secondary Syphilis2.4 million units IM as a single dose
Prevention of ARF1.2 million units IM every 4 weeks

4. Safety Profile

The safety profile of this compound has been extensively studied, particularly in pregnant populations:

  • Adverse Effects : Serious adverse reactions are rare. In a large cohort study involving over 3 million patients, the incidence of anaphylaxis was found to be approximately 0.002%, indicating a very low risk associated with its use .
  • Pregnancy Safety : Studies show no significant adverse effects on pregnant women or their fetuses when treated with this compound for syphilis or other infections .

5. Case Studies

Several case studies highlight the efficacy and challenges associated with this compound treatment:

  • Case Study on Neurosyphilis : A report documented a patient with neurosyphilis who initially failed treatment with standard doses of penicillin G but responded favorably after receiving an extended course of this compound . This underscores the importance of adherence to treatment protocols and monitoring patient responses.
  • Population Pharmacokinetics Study : A recent study investigated the pharmacokinetics of this compound in children at high risk for rheumatic heart disease. Results indicated that dosing adjustments based on body weight were necessary to optimize therapeutic outcomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benethamine penicillin
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Benethamine penicillin

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